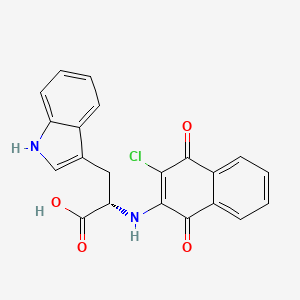

Cl-NQTrp

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15ClN2O4 |

|---|---|

Molecular Weight |

394.8 g/mol |

IUPAC Name |

(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1 |

InChI Key |

ZKNQSBBALRSDBQ-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cl-NQTrp: A Technical Guide to Its Anti-Amyloid Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-NQTrp (6-chloro-1,4-naphthoquinone-L-tryptophan) is a small molecule inhibitor of amyloidogenic protein aggregation, a pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. This document provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with amyloid-beta (Aβ) and tau peptides. We consolidate quantitative data, present detailed experimental methodologies for key assays, and visualize the underlying molecular interactions and experimental workflows.

Introduction

The aggregation of proteins into amyloid fibrils is a central event in the pathogenesis of numerous debilitating diseases. In Alzheimer's disease, the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein are key pathological features. This compound has emerged as a promising therapeutic candidate due to its ability to potently inhibit the aggregation of both Aβ and tau, and to disaggregate pre-formed amyloid fibrils.[1][2] This guide elucidates the molecular mechanisms underpinning the anti-amyloid activity of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the self-assembly of amyloidogenic peptides into toxic oligomers and fibrils.[1][2] This is achieved through non-covalent interactions with the aggregation-prone regions of these peptides.

Interaction with Amyloid-Beta (Aβ)

This compound effectively inhibits the aggregation of Aβ peptides, including the highly amyloidogenic Aβ1-42 isoform. The proposed mechanism involves the binding of this compound to the central aromatic core of the Aβ peptide.[1] This interaction is primarily mediated by:

-

Hydrogen Bonding: The quinone and tryptophan moieties of this compound form hydrogen bonds with the backbone of the Aβ peptide.[1]

-

Hydrophobic Interactions (π-π Stacking): The aromatic rings of this compound engage in π-π stacking interactions with the aromatic residues of Aβ, such as phenylalanine.[1]

By binding to this critical region, this compound sterically hinders the conformational changes required for Aβ monomers to adopt a β-sheet-rich structure, thereby preventing both the initial nucleation and subsequent elongation of amyloid fibrils.[1] Furthermore, this compound has been demonstrated to promote the disassembly of pre-existing Aβ fibrils.[1][3]

Interaction with Tau Protein

This compound also demonstrates potent inhibitory effects on the aggregation of the tau protein. The mechanism mirrors its action on Aβ, targeting the aggregation-prone hexapeptide fragment of tau known as PHF6.[1][2] The binding of this compound to PHF6 is also driven by hydrogen bonds and π-π stacking interactions, which disrupts the formation of the cross-β-sheet structure characteristic of tau filaments.[1]

Quantitative Data

The efficacy of this compound in inhibiting amyloid aggregation has been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Target Protein | Reference |

| IC50 | 90 nM | Aβ1-42 Aggregation | [1] |

| Parameter | Value | Target Protein | Reference |

| Effective Molar Ratio (Inhibition) | 1:5 (PHF6:this compound) | PHF6 (Tau fragment) | [1] |

| Parameter | Reduction | In Vivo Model | Reference |

| Aβ*56 species | 91% | 5XFAD AD mouse model | [3] |

| Total non-soluble Aβ | 40% | 5XFAD AD mouse model | [3] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound is primarily a direct interaction with the target peptides rather than a modulation of intracellular signaling pathways. The therapeutic effect is a downstream consequence of reducing the burden of toxic amyloid species.

Caption: Proposed Mechanism of Action of this compound.

Caption: General Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of this compound.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Protocol:

-

Preparation of Aβ/Tau: Lyophilized Aβ or tau peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-25 µM.

-

Incubation: The peptide solution is incubated at 37°C with continuous agitation in the presence of varying concentrations of this compound (or vehicle control).

-

ThT Measurement: At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate containing ThT solution (e.g., 25 µM ThT in glycine-NaOH buffer, pH 8.5).

-

Fluorescence Reading: Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence of samples with and without this compound.

-

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of amyloid aggregates and to assess the effect of this compound on fibril formation and disassembly.

-

Principle: Electron microscopy provides high-resolution images of the ultrastructure of amyloid fibrils.

-

Protocol:

-

Sample Preparation: Aβ or tau peptides are incubated with or without this compound as described for the ThT assay.

-

Grid Preparation: A small aliquot (e.g., 5 µL) of the sample is applied to a carbon-coated copper grid for a few minutes.

-

Negative Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate).

-

Imaging: The grid is air-dried and examined using a transmission electron microscope.

-

Analysis: The morphology, length, and density of fibrils are compared between treated and untreated samples.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of Aβ and tau peptides and to monitor conformational changes induced by this compound.

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about protein secondary structure (α-helix, β-sheet, random coil).

-

Protocol:

-

Sample Preparation: Aβ or tau peptides are incubated with or without this compound in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 10-25 µM.

-

Spectral Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Spectra are typically scanned in the far-UV region (e.g., 190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to determine the percentage of α-helical and β-sheet content. A decrease in the characteristic β-sheet signal in the presence of this compound indicates inhibition of aggregation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying the binding site of this compound on Aβ and tau at atomic resolution.

-

Principle: Chemical shift perturbation (CSP) mapping is used to identify the amino acid residues of the target protein that are involved in the interaction with a ligand.

-

Protocol:

-

Sample Preparation: 15N-labeled Aβ or tau peptide is prepared at a concentration of approximately 50-100 µM in a suitable NMR buffer.

-

Titration: A series of 2D 1H-15N HSQC spectra are acquired as increasing concentrations of this compound are titrated into the protein solution.

-

Data Analysis: The chemical shifts of the backbone amide protons and nitrogens are monitored. Significant changes in chemical shifts for specific residues upon addition of this compound indicate that these residues are at or near the binding site.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize and understand the dynamic interactions between this compound and amyloidogenic peptides at the atomic level.

-

Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, allowing for the study of molecular motion and interactions.

-

Protocol:

-

System Setup: A simulation box is created containing the Aβ or tau peptide, this compound, and explicit solvent (water molecules and ions).

-

Force Field Selection: An appropriate force field (e.g., AMBER, GROMOS) is chosen to describe the interactions between atoms.

-

Simulation: The system is subjected to energy minimization, followed by a period of equilibration and a production run of several nanoseconds to microseconds.

-

Analysis: The trajectories are analyzed to identify stable binding poses, key interacting residues, and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate the binding of this compound to the peptide.

-

Conclusion

This compound represents a promising class of small molecule inhibitors of amyloid aggregation with a well-defined mechanism of action. By directly binding to the aggregation-prone regions of Aβ and tau peptides, this compound effectively disrupts the amyloid cascade at multiple points, including the inhibition of fibril formation and the promotion of fibril disassembly. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel anti-amyloid therapeutics.

References

- 1. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 3. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

Cl-NQTrp as a Protein Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease. The accumulation of amyloid-β (Aβ) and tau protein aggregates leads to synaptic dysfunction and neuronal cell death. Small molecules that can inhibit this aggregation process represent a promising therapeutic strategy. This technical guide provides an in-depth overview of 2-chloro-N-(1,4-dihydro-1,4-dioxonaphthalen-2-yl)-L-tryptophan (Cl-NQTrp), a naphthoquinone-tryptophan hybrid molecule, as a potent inhibitor of protein aggregation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of its proposed mechanism and experimental workflows.

Introduction

This compound is a synthetic small molecule designed to interfere with the self-assembly of amyloidogenic proteins. It is a derivative of NQTrp, which has also shown efficacy in inhibiting protein aggregation.[1] this compound is noted for being more stable and easier to synthesize than its predecessor.[1] The core hypothesis behind its design is that the naphthoquinone and tryptophan moieties can interact with aromatic residues within amyloidogenic proteins, thereby disrupting the intermolecular interactions necessary for aggregation. This guide will explore the scientific evidence supporting the role of this compound as a protein aggregation inhibitor.

Mechanism of Action

This compound is believed to exert its inhibitory effects through a multi-faceted mechanism that targets the initial nucleation and subsequent elongation phases of protein aggregation. The proposed mechanism involves:

-

Interaction with Aromatic Residues: The planar naphthoquinone and tryptophan rings of this compound are thought to engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the amyloidogenic sequences of proteins like Aβ and tau.[2] These interactions effectively cap the growing amyloid fibrils and prevent the addition of new monomers.

-

Hydrogen Bonding: The functional groups on this compound, including the carboxylic acid and amide linker, can form hydrogen bonds with the peptide backbone of amyloidogenic proteins.[3] This further stabilizes the interaction between this compound and the protein, disrupting the formation of the characteristic β-sheet structures of amyloid fibrils.

-

Inhibition of Nucleation: By binding to monomeric or early oligomeric forms of amyloidogenic proteins, this compound can prevent the formation of stable nuclei, which are critical for initiating the aggregation cascade.

-

Disassembly of Pre-formed Fibrils: Evidence suggests that this compound can also interact with and destabilize existing amyloid fibrils, promoting their disassembly into smaller, non-toxic species.[2]

dot

Caption: Proposed mechanism of this compound in inhibiting protein aggregation.

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Protein Aggregation by this compound

| Target Protein | Assay | Molar Ratio (Inhibitor:Protein) | Inhibition | Reference |

| Aβ1–42 | ThT Assay | - | IC50 = 90 nM | [2] |

| IAPP | ThT Assay | 0.5:1 | ~75% | [2] |

| PHF6 (tau fragment) | ThT Assay | 5:1 | Maximum inhibition observed | [2] |

Table 2: In Vitro Disassembly of Pre-formed Fibrils by this compound

| Target Fibril | Assay | Molar Ratio (Inhibitor:Protein) | Disassembly Effect | Reference |

| PHF6 (tau fragment) | CD Spectroscopy & TEM | 5:1 | ~40% reduction in amyloid content | [2] |

Table 3: In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease

| Biomarker | Method | Treatment | Reduction vs. Vehicle | Reference |

| Aβ*56 species | Intraperitoneal injection | - | 91% | [2] |

| Total non-soluble Aβ | Intraperitoneal injection | - | 40% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

This assay is used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloidogenic protein/peptide (e.g., Aβ1-42, PHF6)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Thioflavin T (ThT) stock solution (in water or buffer)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Prepare fresh solutions of the amyloidogenic protein in the assay buffer.

-

In the wells of the 9-well plate, add the protein solution, assay buffer, and varying concentrations of this compound. Include a vehicle control (solvent without this compound).

-

Add ThT to each well to a final concentration of 10-25 µM.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals for the desired duration (e.g., 24-48 hours).

-

Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

-

The percentage of inhibition can be calculated by comparing the final fluorescence values of the samples with and without the inhibitor.

dot

Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.

Transmission Electron Microscopy (TEM) of Amyloid Fibrils

TEM is used to visualize the morphology of protein aggregates and to assess the effect of inhibitors on fibril formation.

Materials:

-

Protein aggregation reaction samples (with and without this compound)

-

Copper grids coated with formvar and carbon

-

Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Apply a small aliquot (3-5 µL) of the protein aggregation sample onto the carbon-coated side of a TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick off the excess sample using the edge of a piece of filter paper.

-

Wash the grid by floating it on a drop of deionized water for a few seconds, then wick off the water.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Wick off the excess stain.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of proteins in solution. It is particularly useful for observing the conformational changes that occur during aggregation and in the presence of inhibitors.

Materials:

-

Protein samples (with and without this compound)

-

Assay buffer (must be transparent in the far-UV region, e.g., low concentration phosphate buffer)

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

Circular Dichroism Spectrometer

Procedure:

-

Prepare protein samples in the appropriate buffer at a suitable concentration (typically 0.1-0.2 mg/mL).

-

Record a baseline spectrum of the buffer alone in the quartz cuvette.

-

Record the CD spectrum of each protein sample in the far-UV range (typically 190-260 nm).

-

Subtract the buffer baseline from each sample spectrum.

-

The resulting spectra can be analyzed using deconvolution software to estimate the percentage of different secondary structures. A characteristic negative peak around 218 nm is indicative of β-sheet content.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. It is used to evaluate the potential of inhibitors like this compound to protect cells from the toxicity of protein aggregates.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Pre-aggregated protein oligomers (e.g., Aβ oligomers)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the neuronal cells in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with pre-formed toxic protein aggregates in the presence or absence of various concentrations of this compound. Include control wells with untreated cells and cells treated with the vehicle.

-

Incubate the cells for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

dot

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound has emerged as a promising small molecule inhibitor of protein aggregation with demonstrated efficacy against key amyloidogenic proteins implicated in neurodegenerative diseases. Its ability to both inhibit the formation of new aggregates and promote the disassembly of existing fibrils, coupled with its in vivo activity in a mouse model of Alzheimer's disease, makes it a compelling candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential protein aggregation inhibitors.

References

The Discovery and Synthesis of Cl-NQTrp: A Technical Guide for Researchers

An In-depth Analysis of a Promising Modulator of Amyloid Aggregation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of 2-chloro-3-((1H-indol-3-yl)methyl)naphthalene-1,4-dione, commonly known as Cl-NQTrp. This small molecule has emerged as a significant subject of research in the field of neurodegenerative diseases due to its potent ability to inhibit the aggregation of key amyloidogenic proteins, including amyloid-β (Aβ) and tau. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and its potential as a therapeutic agent.

Introduction: The Challenge of Amyloidogenesis and the Rise of Naphthoquinone-Tryptophan Hybrids

Protein misfolding and aggregation are central to the pathology of a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. In Alzheimer's disease, the aggregation of Aβ into oligomers and fibrils, and the similar aggregation of the tau protein, are considered key pathogenic events. The development of small molecules that can interfere with these aggregation processes is a major goal of therapeutic research.

The parent compound of this compound, 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp), was rationally designed to inhibit Aβ aggregation.[1] This design combined the recognition capabilities of the tryptophan moiety, known to interact with amyloidogenic proteins, and the inhibitory properties of the quinone ring.[1] While effective, NQTrp proved difficult to synthesize and exhibited limited stability.[2] This led to the development of this compound, a chlorinated analog that is more stable and easier to synthesize, while retaining potent anti-aggregation properties.[2]

Synthesis of this compound

Hypothesized Synthesis Workflow:

Mechanism of Action: A Direct Inhibitor of Protein Aggregation

The primary mechanism of action of this compound is the direct inhibition of amyloid protein self-assembly. It has been shown to be effective against the aggregation of both Aβ and the tau-derived hexapeptide PHF6.[2][3] Molecular dynamics simulations and experimental data suggest that this compound interacts with key amino acid residues within the amyloidogenic proteins.[3]

Specifically, the interaction is thought to involve:

-

Hydrogen Bonding: this compound forms hydrogen bonds with residues such as the valine in PHF6.[3]

-

π-π Stacking: The aromatic rings of the naphthoquinone and the tryptophan moiety of this compound engage in π-π stacking interactions with aromatic residues like tyrosine in PHF6.[3]

These interactions effectively "clamp" the recognition interface of the amyloidogenic peptides, preventing them from adopting the β-sheet conformation necessary for aggregation and fibril formation.[1] Furthermore, this compound has been shown to disaggregate pre-formed amyloid fibrils.[3]

Logical Relationship of this compound's Mechanism of Action:

Quantitative Data Summary

This compound has demonstrated significant efficacy in inhibiting the aggregation of various amyloidogenic proteins. The following tables summarize the key quantitative findings from published studies.

| Target Protein | Assay | Metric | Value | Reference |

| Aβ1-42 | ThT Assay | IC50 | 90 nM | [3] |

| IAPP | ThT Assay | % Inhibition (0.5 molar excess) | ~75% | [3] |

| Calcitonin | ThT Assay | % Inhibition (2:1 molar ratio) | 30% | [3] |

| Calcitonin | ThT Assay | % Inhibition (1:20 molar ratio) | 100% | [3] |

| Insulin | ThT Assay | % Inhibition (2:1 molar ratio) | 70-80% | [3] |

| Insulin | ThT Assay | % Inhibition (1:20 molar ratio) | 95-98% | [3] |

| Lysozyme | ThT Assay | % Inhibition (2:1 molar ratio) | 10-20% | [3] |

| Lysozyme | ThT Assay | % Inhibition (1:20 molar ratio) | 50% | [3] |

| PHF6 | ThT Assay | Max Inhibition Molar Ratio | 1:5 (PHF6:this compound) | [3] |

In Vivo Efficacy in a 5XFAD Mouse Model: [3]

| Metric | Reduction vs. Vehicle |

| Aβ*56 species in brain | 91% |

| Total non-soluble Aβ in brain | 40% |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on standard laboratory practices.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the amyloidogenic peptide (e.g., Aβ1-42) in an appropriate solvent (e.g., HFIP) to ensure it is in a monomeric state. Remove the solvent by evaporation and resuspend the peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a ThT stock solution in buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the amyloidogenic peptide solution to the desired final concentration.

-

Add this compound at various concentrations to different wells. Include a vehicle control (DMSO) and a positive control (peptide only).

-

Add ThT to all wells to a final concentration of ~10-20 µM.

-

-

Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

The IC50 value can be calculated by determining the concentration of this compound that results in a 50% reduction in the final ThT fluorescence signal compared to the control.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of protein aggregates and to confirm the inhibitory effect of this compound on fibril formation.

Protocol:

-

Sample Preparation:

-

Incubate the amyloidogenic peptide with and without this compound under conditions that promote aggregation.

-

-

Grid Preparation:

-

Apply a small aliquot of the sample solution to a carbon-coated copper grid for a few minutes.

-

Wick off the excess solution with filter paper.

-

-

Staining:

-

Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Remove the excess stain with filter paper.

-

-

Imaging:

-

Allow the grid to air dry completely.

-

Visualize the samples using a transmission electron microscope.

-

Experimental Workflow for In Vitro Analysis:

In Vivo Studies in Animal Models

Drosophila Model: [3]

-

Model: Transgenic Drosophila expressing Aβ1-42 in the central nervous system.

-

Treatment: this compound is administered to the flies, likely through their food.

-

Endpoints:

-

Lifespan Analysis: The survival of this compound-treated flies is compared to control groups.

-

Locomotion Assays: Climbing assays are used to assess motor function.

-

5XFAD Mouse Model: [3]

-

Model: The 5XFAD transgenic mouse model of Alzheimer's disease, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations.

-

Treatment: this compound is administered via intraperitoneal injection.

-

Endpoints:

-

Biochemical Analysis: Brain tissue is analyzed to quantify the levels of soluble and insoluble Aβ species, including the toxic Aβ*56 oligomer.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors of amyloid aggregation. Its improved stability and ease of synthesis compared to its parent compound, NQTrp, make it a more viable candidate for further preclinical and clinical development. The robust in vitro and in vivo data demonstrating its efficacy in reducing amyloid load and ameliorating disease-related phenotypes are highly encouraging.

Future research should focus on elucidating a detailed, step-by-step synthesis protocol to facilitate broader investigation by the scientific community. Furthermore, a deeper understanding of its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies, will be crucial for its potential translation into a therapeutic agent for Alzheimer's disease and other amyloid-related disorders. The exploration of its effects on other cellular pathways beyond direct aggregation inhibition may also reveal additional therapeutic benefits.

References

- 1. This compound Alleviates Tauopathy Symptoms in a Model Organism through the Inhibition of Tau Aggregation-Engendered Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides [frontiersin.org]

The Dual-Acting Inhibitor Cl-NQTrp: A Promising Therapeutic Candidate for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the pathological aggregation of amyloid-beta (Aβ) and tau proteins. The small molecule, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-L-Tryptophan (Cl-NQTrp), a stable and synthetically accessible naphthoquinone-tryptophan hybrid, has emerged as a significant subject of preclinical research. This document provides a comprehensive technical overview of this compound's role in Alzheimer's disease research, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols. This compound uniquely targets both primary pathological hallmarks of AD, demonstrating potent inhibition of both Aβ and tau aggregation. In vivo studies have further illustrated its potential to ameliorate cognitive deficits and other disease-related phenotypes in animal models of AD. This guide is intended to serve as a resource for researchers and professionals in the field of neurodegenerative disease, facilitating a deeper understanding of this compound's therapeutic potential and guiding future investigations.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder and the most common cause of dementia.[1] Its neuropathological landscape is defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These protein aggregates are believed to initiate a cascade of events leading to synaptic dysfunction, neuronal loss, and cognitive decline. A promising therapeutic strategy involves the inhibition of this toxic protein aggregation.[1]

This compound, a derivative of the naphthoquinone-tryptophan hybrid NQTrp, was developed as a more stable and easier-to-synthesize alternative.[1] It has been shown to be an effective inhibitor of the aggregation of various amyloidogenic proteins.[1] This technical guide delves into the core findings related to this compound's efficacy in the context of Alzheimer's disease.

Mechanism of Action: Dual Inhibition of Aβ and Tau Aggregation

The primary mechanism through which this compound exerts its neuroprotective effects is by directly interfering with the aggregation process of both Aβ and tau proteins.

Inhibition of Amyloid-Beta Aggregation

An increasing body of evidence points to soluble Aβ oligomers as the primary neurotoxic species in AD.[2] One particularly potent neurotoxic oligomer is a 56 kDa dodecamer known as Aβ*56.[2] this compound has been shown to effectively reduce the levels of this toxic species. Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound binds to the aromatic recognition core of the Aβ peptide, thereby preventing the formation of these harmful oligomers.[2]

Inhibition of Tau Aggregation

This compound also demonstrates a significant inhibitory effect on the aggregation of the tau protein.[1] Specifically, it has been shown to inhibit the in vitro assembly of PHF6, an aggregation-prone fragment of tau.[1] By targeting the aggregation of both Aβ and tau, this compound presents a unique and potentially powerful therapeutic approach for Alzheimer's disease.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model

| Parameter | Model | Treatment | Outcome | Reference |

| Aβ56 Levels | Aggressive AD Mouse Model | Intraperitoneal injection of this compound | Reduction in brain Aβ56 levels | [2] |

| Cognitive Function | Aggressive AD Mouse Model | Intraperitoneal injection of this compound | Reversal of cognitive defects | [2] |

Table 2: In Vivo Efficacy of this compound in a Drosophila Model of Aβ-Proteotoxicity

| Parameter | Model | Treatment | Outcome | Reference |

| Lifespan | Transgenic flies expressing Aβ(1-42) | This compound administered in food | Marked alleviation of reduced lifespan | [2] |

| Locomotion | Transgenic flies expressing Aβ(1-42) | This compound administered in food | Alleviation of defective locomotion | [2] |

Table 3: In Vitro and In Vivo Efficacy of this compound in Tauopathy Models

| Parameter | Model | Treatment | Outcome | Reference |

| Tau Aggregation | In vitro assembly of PHF6 (tau fragment) | Incubation with this compound | Inhibition of PHF6 assembly | [1] |

| Tauopathy Symptoms | Transgenic Drosophila model of tauopathy | This compound | Alleviation of tauopathy symptoms | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the kinetics of amyloid fibril formation in vitro.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Protocol Outline:

-

Prepare a stock solution of Aβ or tau protein (e.g., PHF6 fragment) in an appropriate buffer.

-

Incubate the protein solution in the presence or absence of varying concentrations of this compound.

-

At specified time points, add Thioflavin T to the samples.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.

-

An increase in fluorescence intensity over time indicates fibril formation, and a reduction in fluorescence in the presence of this compound signifies inhibition of aggregation.

-

In Vivo Drosophila Melanogaster Model

Transgenic Drosophila models are valuable tools for studying neurodegenerative diseases due to their short lifespan and well-characterized genetics.

-

Model: Transgenic flies expressing human Aβ(1-42) or tau protein in their nervous system.

-

Protocol Outline:

-

Prepare fly food containing a specified concentration of this compound.

-

Raise transgenic flies on the this compound-containing food or control food from the larval stage.

-

Assess relevant phenotypes, such as:

-

Lifespan Assay: Monitor the survival of the flies over time.

-

Locomotion Assay (Climbing Assay): Measure the ability of flies to climb a certain distance within a specified time.

-

Eye Phenotype Analysis: In some models, the expression of the toxic protein in the eye leads to a rough eye phenotype, which can be visually scored.

-

-

Alzheimer's Disease Mouse Model

Mouse models that recapitulate aspects of AD pathology are crucial for preclinical evaluation of therapeutic candidates.

-

Model: An aggressive transgenic mouse model that develops Aβ pathology and cognitive deficits.

-

Protocol Outline:

-

Administer this compound to the mice via a specified route (e.g., intraperitoneal injection) and dosage regimen.

-

Conduct behavioral tests to assess cognitive function, such as:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial memory.

-

-

After the treatment period, collect brain tissue for biochemical and histological analysis.

-

Analyze brain homogenates to quantify the levels of specific Aβ species (e.g., Aβ*56) using techniques like Western blotting or ELISA.

-

Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques.

-

Signaling Pathways and Visualizations

While the direct interaction of this compound with specific signaling pathways beyond its anti-aggregation effect is an area of ongoing research, its ability to mitigate the toxicity of Aβ and tau oligomers suggests an indirect influence on downstream pathological cascades. The following diagrams illustrate the proposed mechanism of this compound and a general workflow for its evaluation.

References

- 1. This compound Alleviates Tauopathy Symptoms in a Model Organism through the Inhibition of Tau Aggregation-Engendered Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthoquinone-tyrptophan reduces neurotoxic Aβ*56 levels and improves cognition in Alzheimer's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Cl-NQTrp: A Technical Guide for Amyloid Aggregation Inhibitor Development

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-chloro-3-((1H-indol-3-yl)methylamino)naphthalene-1,4-dione (Cl-NQTrp), a promising scaffold for the development of inhibitors targeting amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for Alzheimer's disease, tauopathies, and other amyloid-related disorders.

Core Concepts: The Promise of this compound

This compound is a hybrid molecule combining a naphthoquinone moiety and a tryptophan residue. This unique architecture allows it to effectively interfere with the aggregation cascade of various amyloidogenic proteins, including amyloid-beta (Aβ) and tau. The mechanism of action is believed to involve a combination of hydrogen bonding and π-π stacking interactions with the amyloid proteins, thereby disrupting the formation of toxic oligomers and fibrils.

Structure-Activity Relationship Insights

While a comprehensive library of this compound analogs with systematic structural modifications and corresponding quantitative inhibitory data is not extensively available in the public domain, preliminary studies on related naphthoquinone-tryptophan (NQTrp) hybrids provide valuable insights into the key structural features governing their anti-aggregation activity.

Key Findings from NQTrp Derivatives:

An initial exploration into the SAR of NQTrp derivatives has highlighted the importance of specific functional groups for their inhibitory potential against Aβ aggregation. In silico and in vitro studies on a limited set of NQTrp analogs, including a D-isomer and methylated derivatives, have revealed that the following groups are crucial for hydrogen bonding interactions with the Aβ peptide:

-

Anilinic NH: The nitrogen-hydrogen bond of the linker connecting the naphthoquinone and tryptophan moieties.

-

Quinonic Carbonyls: The oxygen atoms of the carbonyl groups on the naphthoquinone ring.

-

Carboxylic Acid: The carboxylic acid group of the tryptophan residue.

These findings underscore the significance of hydrogen bond donors and acceptors in the molecular scaffold for effective inhibition of amyloid aggregation.

Quantitative Data on NQTrp and this compound Activity

Direct quantitative comparisons of the inhibitory potency of a wide range of this compound analogs are limited. However, existing research provides valuable data on the efficacy of NQTrp and this compound against the aggregation of various amyloidogenic proteins.

| Compound | Target Protein | Molar Ratio (Protein:Inhibitor) | Inhibition (%) | Assay |

| NQTrp | Aβ1-40 | 4:1 | Significant Inhibition | Thioflavin T |

| This compound | IAPP | 2:1 | ~75% | Thioflavin T |

| NQTrp | IAPP | 2:1 | ~85% | Thioflavin T |

| NQTrp | PHF6 (tau fragment) | 1:5 | Maximum Inhibition | Thioflavin T |

| This compound | PHF6 (tau fragment) | 1:5 | Maximum Inhibition | Thioflavin T |

Experimental Protocols

To facilitate further research and validation of this compound and its analogs, this section outlines the detailed methodologies for key experiments cited in the study of these compounds.

Synthesis of Naphthoquinone-Tryptophan Analogs

A general procedure for the synthesis of N-arylnaphthylamine derivatives, which can be adapted for this compound analogs, involves the following steps:

-

Reaction Setup: To a stirred solution of the starting naphthoquinone (1.0 eq) in acetonitrile (10 ml), add potassium carbonate (3.0 eq).

-

Addition of Amine: Stir the mixture at room temperature for 5 minutes, followed by the addition of the desired aniline or amine (1.0 eq) and a catalytic amount of silver nitrate (0.1 mmol).

-

Reaction Progression: Reflux the reaction mixture for 10 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, purify the reaction mixture using silica gel column chromatography (EtOAc/hexane) to afford the desired product.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a standard method for quantifying the formation of amyloid fibrils.

-

Reagent Preparation:

-

Prepare a stock solution of the amyloid protein (e.g., Aβ, tau) in an appropriate buffer (e.g., PBS).

-

Prepare stock solutions of the inhibitor compounds (e.g., this compound analogs) in a suitable solvent (e.g., DMSO).

-

Prepare a ThT stock solution in buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the amyloid protein solution to the desired final concentration.

-

Add the inhibitor compounds at various concentrations. Include a control well with the protein and vehicle (e.g., DMSO) only.

-

Initiate aggregation by incubation at 37°C with continuous or intermittent shaking.

-

-

Fluorescence Measurement:

-

At specified time points, add the ThT stock solution to each well to a final concentration of ~10-20 µM.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

-

Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated samples to the control.

-

Determine the IC50 value, the concentration of the inhibitor that produces 50% inhibition of aggregation.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid aggregates.

-

Sample Preparation:

-

Incubate the amyloid protein with and without the inhibitor under aggregating conditions.

-

Apply a small aliquot (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Remove the excess sample with filter paper.

-

-

Negative Staining:

-

Stain the grid by applying a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 1-2 minutes.

-

Remove the excess staining solution with filter paper.

-

-

Imaging:

-

Allow the grid to air-dry completely.

-

Examine the grid under a transmission electron microscope to visualize the morphology of the aggregates. Fibrils will appear as long, unbranched structures, while the presence of an effective inhibitor will show a reduction in fibril formation or the presence of amorphous aggregates.

-

Visualizing the Mechanism and Workflow

To better understand the logical relationships and experimental processes involved in the study of this compound, the following diagrams are provided.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound in inhibiting amyloid aggregation.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for screening and analyzing this compound analog activity.

Future Directions

The development of this compound and its analogs as therapeutic agents for neurodegenerative diseases is a promising area of research. Future efforts should focus on:

-

Systematic SAR Studies: Synthesis and biological evaluation of a comprehensive library of this compound analogs to establish a robust SAR. This should include modifications to the naphthoquinone ring, the linker, and the tryptophan moiety to probe the effects of electronics, sterics, and hydrophobicity on inhibitory activity.

-

Mechanism of Action Elucidation: Detailed biophysical and structural studies to precisely define the binding sites and interaction modes of this compound analogs with different amyloid proteins.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the most potent analogs in animal models of amyloid-related diseases to assess their therapeutic potential, blood-brain barrier permeability, and overall pharmacokinetic profiles.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and development of this compound-based inhibitors of amyloid aggregation. Continued collaborative research in this area holds the key to unlocking novel therapeutic strategies for devastating neurodegenerative disorders.

The Chloro-Naphthoquinone Tryptophan Hybrid (Cl-NQTrp): A Potential Therapeutic Agent for Tauopathies

An In-Depth Technical Guide on its Mechanism and Effects on Tau Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chloro-naphthoquinone tryptophan hybrid molecule, Cl-NQTrp, and its significant effects on the tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies. This document synthesizes the available preclinical data, detailing the mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Introduction to Tau Pathology and the Therapeutic Rationale for this compound

Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of the microtubule-associated protein tau into insoluble neurofibrillary tangles (NFTs) within neurons.[1][2] In a healthy state, tau protein stabilizes microtubules, essential components of the neuronal cytoskeleton.[2][3] However, under pathological conditions, tau becomes hyperphosphorylated and detaches from microtubules, leading to its misfolding and aggregation.[3] This process begins with the formation of soluble oligomers, which are considered the most toxic species, and progresses to the formation of paired helical filaments (PHFs) and ultimately NFTs.[1][3] The aggregation of tau is a critical step in the neurodegenerative cascade, making it a prime target for therapeutic intervention.[4]

This compound, a chloro-naphthoquinone tryptophan hybrid, is a small molecule that has emerged as a promising inhibitor of tau aggregation.[5][6] It is a more stable and easier-to-synthesize derivative of NQTrp, another compound that has demonstrated efficacy against protein aggregation.[4][5] The therapeutic strategy behind this compound is to directly interfere with the self-assembly of tau protein, thereby preventing the formation of toxic oligomers and fibrils.[4][5]

Mechanism of Action: Inhibition of Tau Aggregation

This compound exerts its effect by directly interacting with the aggregation-prone regions of the tau protein. The primary in vitro model for studying the core of tau aggregation is the hexapeptide fragment PHF6 (306VQIVYK311), which is essential for the formation of paired helical filaments.[1][7]

Molecular dynamics simulations have provided insights into the interaction between this compound and the PHF6 fragment. The proposed mechanism involves:

-

Hydrogen Bonding: this compound forms hydrogen bonds with the Valine residues of the PHF6 peptide.[8]

-

π-π Stacking: The aromatic rings of the naphthoquinone and tryptophan moieties of this compound engage in π-π stacking interactions with the Tyrosine residue of PHF6.[8]

These interactions are thought to disrupt the formation of the β-sheet structures that are characteristic of tau aggregates.[1] By binding to this critical region, this compound effectively caps the growing amyloid fibrils and prevents further monomer addition, thus inhibiting the overall aggregation process.

Caption: Proposed mechanism of this compound in halting tau aggregation.

Quantitative Data on the Efficacy of this compound

The inhibitory effect of this compound on tau aggregation has been quantified through various in vitro and in vivo studies.

In Vitro Inhibition of PHF6 Aggregation

The aggregation of the PHF6 peptide is monitored using a Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates the formation of β-sheet-rich amyloid structures.

| Molar Ratio (PHF6:this compound) | Inhibition of PHF6 Aggregation | Reference |

| 1:5 | Maximum Inhibition | [1][9] |

| 1:1 | Dose-dependent Inhibition | [7] |

| 5:1 | Dose-dependent Inhibition | [7] |

In Vivo Efficacy in a Drosophila Model of Tauopathy

The therapeutic effects of this compound have been demonstrated in a transgenic Drosophila melanogaster model expressing human tau (htau).

| Parameter | Observation | Quantitative Result | Reference |

| Total Tau Levels | Significant Decrease | 70% reduction in larvae | [1] |

| Longevity | Significant Alleviation of Shorter Lifespan | 58% viability on day 29 in htau-expressing flies | [10] |

| Locomotive Behavior | Amelioration of Climbing Defects | Statistically significant improvement on day 7 (p < 0.05) | [1][7] |

| Eye Phenotype | Amelioration of Tauopathy-Engendered Phenotypes | Inhibition of tau accumulation in eye tissue | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

PHF6 Aggregation Inhibition Assay (Thioflavin T)

This protocol is based on the principle that Thioflavin T (ThT) dye binds to β-sheet-rich structures, resulting in a measurable increase in fluorescence.

Materials:

-

PHF6 peptide (Ac-VQIVYK-NH2)

-

This compound

-

Heparin

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of PHF6 peptide at a concentration of 100 µM in PBS.

-

Prepare stock solutions of this compound at various concentrations to achieve the desired molar ratios (e.g., 5:1, 1:1, 1:5 of compound to PHF6).

-

In a 96-well plate, mix the PHF6 peptide solution with the this compound solutions.

-

Induce aggregation by adding heparin to a final concentration of 1 µM.

-

Add ThT to each well.

-

Incubate the plate at 25°C for up to 25 minutes.

-

Monitor the aggregation kinetics by measuring the ThT fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Drosophila Melanogaster Tauopathy Model

This in vivo model is used to assess the ability of this compound to mitigate tau-induced neurotoxicity and associated behavioral deficits.

Fly Strains:

-

Virgin females carrying either the eye-specific GMR-Gal4 driver or the pan-neuronal elav-c155-Gal4 driver on chromosome X.

-

Males carrying UAS-htau on the 2nd chromosome.

-

Wild-type Oregon-R (OR) flies as a control.

Drug Administration:

-

Prepare a solution of this compound at a concentration of 0.75 mg/mL.

-

Administer the solution to the flies by dripping it onto their food every other day.

Behavioral Assays:

-

Climbing Ability: Monitor the climbing ability of the flies for up to 8 days after eclosion. This is typically done by tapping the flies to the bottom of a vial and measuring the height they climb in a given time.

-

Longevity: House a cohort of flies (n=50 per group) and record the number of surviving flies daily to determine the lifespan.

Caption: Experimental workflow for the Drosophila tauopathy model.

Dual Targeting of Aβ and Tau

An important aspect of this compound's therapeutic potential is its ability to also inhibit the aggregation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[5] This dual-targeting capability makes this compound a particularly attractive candidate for the treatment of Alzheimer's disease, as it could simultaneously address both major protein pathologies.

Conclusion and Future Directions

This compound has demonstrated significant potential as a disease-modifying agent for tauopathies. Its ability to inhibit tau aggregation in a dose-dependent manner, coupled with its proven efficacy in a preclinical in vivo model, provides a strong foundation for further development. The molecule's favorable characteristics, including being more stable and easier to synthesize than its predecessor NQTrp, enhance its translational prospects.

Future research should focus on:

-

Evaluation in rodent models of tauopathy to further validate its efficacy and safety.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Further elucidation of the molecular interactions with full-length tau protein and its various post-translationally modified forms.

The development of this compound and similar small molecule inhibitors of tau aggregation represents a promising therapeutic avenue for a range of devastating neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the Pathophysiological Actions of Tau Oligomers: A Critical Review of Current Electrophysiological Approaches [frontiersin.org]

- 4. Naphthoquinone-Tryptophan Hybrid Inhibits Aggregation of the Tau-Derived Peptide PHF6 and Reduces Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Tauopathy Symptoms in a Model Organism through the Inhibition of Tau Aggregation-Engendered Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Tauopathy Symptoms in a Model Organism through the Inhibition of Tau Aggregation-Engendered Toxicity [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Interaction of Cl-NQTrp with Amyloid-Beta Plaques

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant global health challenge, with the aggregation of amyloid-beta (Aβ) peptides into toxic plaques being a central pathological hallmark. This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-L-Tryptophan (Cl-NQTrp), and Aβ plaques. This compound, a derivative of the parent compound NQTrp, has demonstrated significant potential in mitigating Aβ pathology. This document details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and visualizes the proposed mechanisms and experimental workflows.

Quantitative Data on the Efficacy of this compound

This compound has shown promising results in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings regarding its efficacy in reducing amyloid-beta aggregation and toxicity.

| Parameter | Model System | Treatment Details | Outcome | Reference |

| Aβ56 Oligomer Reduction | 5XFAD Transgenic Mice | Intraperitoneal injection | 91% reduction in Aβ56 levels in the brain | [1][2] |

| Total Non-Soluble Aβ Reduction | 5XFAD Transgenic Mice | Intraperitoneal injection | 40% reduction in total non-soluble Aβ in the brain | [1] |

| Lifespan and Locomotion | Transgenic Drosophila expressing Aβ1-42 | Fed with this compound | Marked alleviation of reduced lifespan and defective locomotion | [1][2] |

| Blood-Brain Barrier Permeability | Wild-type mice | Administration of this compound | Efficiently crossed the blood-brain barrier with no observed toxicity | [1] |

| Parameter | Molar Ratio (Peptide:Inhibitor) | Inhibition/Disassembly | Assay | Reference |

| Aβ1-42 Fibril Disassembly | Dose-dependent | Significant disassembly of pre-formed fibrils | Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM) | [1] |

| α-Synuclein Aggregation Inhibition | 1:20 | ~80% inhibition | ThT Assay | [1] |

| Calcitonin Aggregation Inhibition | 1:20 | Complete inhibition | ThT Assay | [1] |

| Insulin Aggregation Inhibition | 1:20 | 95-98% inhibition | ThT Assay | [1] |

| PHF6 (tau fragment) Aggregation Inhibition | 1:5 (PHF6:this compound) | Maximum inhibition observed | ThT Assay | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with amyloid-beta.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the kinetics of Aβ fibrillization in the presence and absence of this compound. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils[3][4][5].

Materials:

-

Lyophilized Aβ1-42 peptide

-

This compound

-

Thioflavin T (ThT)

-

Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)[3]

-

96-well black microplates with a clear bottom

-

Fluorescence microplate reader

Protocol:

-

Preparation of Aβ1-42 Monomers: Dissolve lyophilized Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates. Lyophilize the peptide again to remove the solvent. Reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Preparation of ThT Working Solution: Prepare a stock solution of ThT in distilled water (e.g., 1 mg/mL) and store it in the dark at -20°C[6]. On the day of the experiment, dilute the stock solution in phosphate buffer to the final working concentration (e.g., 5 µM)[6].

-

Assay Setup: In a 96-well black plate, combine the Aβ1-42 solution with different concentrations of this compound (or vehicle control - DMSO).

-

Incubation: Incubate the plate at 37°C with gentle agitation to promote fibril formation.

-

Fluorescence Measurement: At specified time intervals, add the ThT working solution to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm[3][4].

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The inhibition of aggregation is determined by the reduction in the final fluorescence plateau and the extension of the lag phase in the presence of this compound.

Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils

TEM is employed to visually confirm the effect of this compound on the morphology of Aβ aggregates[1].

Materials:

-

Aβ1-42 samples incubated with and without this compound (from the ThT assay or a separate incubation)

-

Formvar-coated copper grids

-

Uranyl acetate (negative stain)

-

Transmission Electron Microscope

Protocol:

-

Sample Preparation: Take an aliquot of the Aβ1-42 incubation mixture (with or without this compound) at a specific time point (e.g., at the plateau phase of the ThT assay).

-

Grid Adsorption: Apply a small volume (e.g., 5-10 µL) of the sample onto a Formvar-coated copper grid and allow it to adsorb for a few minutes.

-

Washing: Gently wash the grid with distilled water to remove any unbound material.

-

Negative Staining: Apply a drop of 2% (w/v) uranyl acetate solution to the grid for 1-2 minutes to negatively stain the sample.

-

Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

-

Imaging: Examine the grids under a transmission electron microscope to visualize the morphology of the Aβ aggregates. Fibrillar structures are expected in the control samples, while the presence of smaller, non-fibrillar aggregates or a reduction in fibril density would be observed in the this compound-treated samples.

MTT Assay for Aβ-Induced Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the protective effect of this compound against Aβ-induced neurotoxicity[6][7][8]. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Aβ1-42 oligomers or fibrils

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Cell Differentiation (Optional): To obtain a more neuron-like phenotype, cells can be differentiated by treating them with retinoic acid for several days prior to the experiment[6][8].

-

Treatment:

-

Prepare Aβ1-42 oligomers or fibrils by pre-incubating the peptide solution.

-

Pre-treat the cells with various concentrations of this compound for a few hours.

-

Add the prepared Aβ1-42 aggregates to the wells containing the cells and this compound. Include control wells with cells only, cells with vehicle, cells with Aβ only, and cells with this compound only.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of Aβ and the compound compared to Aβ alone.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound and the workflows for the key experimental protocols.

Caption: Proposed mechanism of this compound action on Aβ aggregation.

Caption: Workflow for the Thioflavin T (ThT) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of amyloid-beta aggregation and a promising candidate for Alzheimer's disease therapeutics. Its ability to cross the blood-brain barrier and reduce the levels of toxic Aβ oligomers in vivo is particularly noteworthy[1][2]. The proposed mechanism of action, involving the binding to the aromatic core of Aβ, provides a solid foundation for its inhibitory activity[2].

Future research should focus on several key areas:

-

Quantitative In Vitro Characterization: Determining the precise IC50 for Aβ aggregation inhibition and the Kd for its binding affinity would provide a more complete picture of its potency.

-

Elucidation of Signaling Pathways: Investigating the specific downstream signaling pathways affected by the reduction of Aβ*56 and other oligomers by this compound would enhance our understanding of its neuroprotective effects. While general pathways like the PI3K/Akt/mTOR and CREB signaling are implicated in AD, the specific impact of this compound on these remains to be elucidated[2][5][9][10][11].

-

Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing regimens and further understand its distribution and metabolism in the brain.

-

Long-term Efficacy and Safety: Long-term in vivo studies in relevant animal models are crucial to assess the sustained efficacy and safety profile of this compound.

References

- 1. This compound Alleviates Tauopathy Symptoms in a Model Organism through the Inhibition of Tau Aggregation-Engendered Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 5. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publichealthpolicyjournal.com [publichealthpolicyjournal.com]

Biophysical Characterization of Cl-NQTrp: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical characteristics of 6-chloro-1,4-naphthoquinone-L-tryptophan (Cl-NQTrp), a small molecule inhibitor of amyloidogenic protein aggregation. This compound has demonstrated significant potential in preclinical studies for neurodegenerative diseases by effectively targeting the misfolding and aggregation of key proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-Syn). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease. Small molecules that can inhibit or reverse this aggregation process are of significant therapeutic interest. This compound, a derivative of the naphthoquinone-tryptophan (NQTrp) hybrid, has emerged as a promising candidate due to its enhanced stability and ease of synthesis compared to its parent compound.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the biophysical properties and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-aggregation effects through direct interaction with amyloidogenic proteins. The proposed mechanism involves non-covalent interactions, including:

-

Hydrogen Bonding: this compound forms hydrogen bonds with key residues within the amyloidogenic protein, disrupting the intermolecular hydrogen bonds necessary for β-sheet formation and fibril elongation.[2][3]

-

π-π Stacking: The aromatic rings of the naphthoquinone and tryptophan moieties of this compound engage in π-π stacking interactions with aromatic residues of the target proteins, such as the phenylalanine and tyrosine residues in Aβ and the tau-derived PHF6 fragment.[2][3]

These interactions effectively stabilize non-toxic, early-stage oligomers and prevent their conversion into mature, toxic amyloid fibrils.[2] Furthermore, this compound has been shown to promote the disassembly of pre-formed amyloid fibrils.[2]

Quantitative Biophysical Data

The efficacy of this compound has been quantified against various amyloidogenic proteins using a range of biophysical and in vivo assays. The following tables summarize the key quantitative findings.

| Target Protein | Assay Type | Parameter | Value | Reference |

| Aβ1-42 | Aggregation Inhibition | IC50 | 90 nM | [2] |

| Aβ*56 (in vivo) | Reduction in brain | % Reduction | 91% | [2] |

| Total non-soluble Aβ (in vivo) | Reduction in brain | % Reduction | 40% | [2] |

Table 1: Inhibitory Activity of this compound against Amyloid-Beta (Aβ)

| Target Protein | Assay Type | Molar Ratio (PHF6:this compound) | Inhibition | Reference |

| PHF6 (tau fragment) | Aggregation Inhibition | 1:5 | Maximum Inhibition | [2] |

Table 2: Inhibitory Activity of this compound against Tau-Derived Peptide (PHF6)

| Target Protein | Assay Type | Molar Excess of this compound | % Inhibition | Reference |

| IAPP | Aggregation Inhibition | 0.5 | ~75% | [2] |

Table 3: Inhibitory Activity of this compound against Islet Amyloid Polypeptide (IAPP)

| Target Protein | Assay Type | Molar Ratio (Calcitonin:this compound) | % Inhibition | Reference |

| Calcitonin | Aggregation Inhibition | 2:1 | 30% | [2] |

| Calcitonin | Aggregation Inhibition | 1:20 | 100% | [2] |

Table 4: Inhibitory Activity of this compound against Calcitonin

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biophysical properties of this compound.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of this compound.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Protocol:

-

Prepare a stock solution of the amyloidogenic protein (e.g., Aβ1-42, PHF6) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the protein solution in the presence of varying concentrations of this compound in a 96-well black plate with a clear bottom.

-

At specified time intervals, add ThT to each well to a final concentration of approximately 10-20 µM.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

-

Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of amyloidogenic proteins and the effect of this compound on their conformation.

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides information on the secondary structure content (α-helix, β-sheet, random coil) of a protein.

-

Protocol:

-

Prepare solutions of the amyloidogenic protein with and without this compound in a suitable buffer (e.g., phosphate buffer).

-

Record CD spectra using a spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Analyze the spectra to determine changes in the β-sheet content upon incubation with this compound. A reduction in the characteristic β-sheet signal indicates inhibition of aggregation.[2]

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid aggregates and confirm the inhibitory effect of this compound.

-

Principle: TEM provides high-resolution images of stained or unstained samples, allowing for the direct observation of fibril formation.

-

Protocol:

-

Incubate the amyloidogenic protein with and without this compound under conditions that promote fibrillization.

-

Apply a small volume of the sample to a carbon-coated copper grid.

-

Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate).

-

Visualize the grid using a transmission electron microscope. The absence or reduction of long, mature fibrils in the presence of this compound confirms its inhibitory activity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized to identify the binding site of this compound on amyloidogenic proteins at atomic resolution.

-

Principle: NMR can detect changes in the chemical environment of atomic nuclei upon ligand binding. By monitoring changes in the NMR signals of the protein, the residues involved in the interaction can be identified.

-

Protocol:

-

Prepare a sample of isotopically labeled (e.g., 15N) amyloidogenic protein or a peptide fragment thereof.

-

Acquire a baseline NMR spectrum (e.g., a 2D 1H-15N HSQC spectrum).

-

Titrate increasing concentrations of this compound into the protein sample and acquire a series of spectra.

-

Analyze the chemical shift perturbations of the protein's signals to map the binding interface. Studies have shown that this compound interacts with the central aromatic core of Aβ.[2]

-

Cell Viability (MTT) Assay